molecular formula C13H17NO2 B14131233 1-Benzoyl-2-(methoxymethyl)pyrrolidine

1-Benzoyl-2-(methoxymethyl)pyrrolidine

Cat. No.: B14131233
M. Wt: 219.28 g/mol
InChI Key: AIWKHOZCOBEVKE-UHFFFAOYSA-N
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Description

1-Benzoyl-2-(methoxymethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound’s structure consists of a pyrrolidine ring substituted with a benzoyl group and a methoxymethyl group, making it a unique and valuable molecule for various applications.

Preparation Methods

The synthesis of 1-Benzoyl-2-(methoxymethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with benzoyl chloride in the presence of a base to form 1-benzoylpyrrolidine. This intermediate is then reacted with methoxymethyl chloride under basic conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-Benzoyl-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the methoxymethyl group with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts and bases like triethylamine and sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoyl-2-(methoxymethyl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on various biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. Researchers may explore its activity against specific diseases or conditions, such as cancer or neurological disorders.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzoyl-2-(methoxymethyl)pyrrolidine can be compared with other similar compounds, such as:

    1-Benzyl-2-(methoxymethyl)pyrrolidine: This compound has a benzyl group instead of a benzoyl group, which may result in different chemical and biological properties.

    1-Benzoyl-2-(hydroxymethyl)pyrrolidine: The hydroxymethyl group in this compound can lead to different reactivity and interactions compared to the methoxymethyl group.

    1-Benzoyl-2-(methyl)pyrrolidine: The absence of the methoxy group in this compound may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

[2-(methoxymethyl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C13H17NO2/c1-16-10-12-8-5-9-14(12)13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

AIWKHOZCOBEVKE-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN1C(=O)C2=CC=CC=C2

Origin of Product

United States

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